1-(6-Nitrobenzimidazol-1-yl)ethanone
Overview
Description
1-(6-Nitrobenzimidazol-1-yl)ethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-(6-Nitrobenzimidazol-1-yl)ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration. The general synthetic route includes:
Condensation: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.
Nitration: The benzimidazole derivative is then nitrated using concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Nitrobenzimidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The ethanone group can participate in condensation reactions with amines to form imines or with alcohols to form acetals
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include amino derivatives, substituted benzimidazoles, and imines or acetals.
Scientific Research Applications
1-(6-Nitrobenzimidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential use as therapeutic agents against various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as optical sensors and catalysts
Mechanism of Action
The mechanism of action of 1-(6-Nitrobenzimidazol-1-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to DNA or proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
1-(6-Nitrobenzimidazol-1-yl)ethanone can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12.
Albendazole: An anthelmintic drug used to treat parasitic worm infections
Properties
IUPAC Name |
1-(6-nitrobenzimidazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-5-10-8-3-2-7(12(14)15)4-9(8)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBKEOMYSZGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408951 | |
Record name | STK365312 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57155-21-2 | |
Record name | STK365312 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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